![molecular formula C16H18N2O5S B469024 N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide CAS No. 817187-52-3](/img/structure/B469024.png)

N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

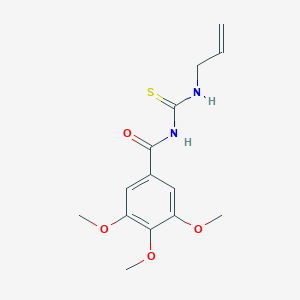

Molecular Structure Analysis

The molecular formula of N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide is C16H18N2O5S . It has an average mass of 350.389 Da and a monoisotopic mass of 350.093628 Da .Physical And Chemical Properties Analysis

N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has several physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information . For detailed properties, it’s recommended to refer to specialized chemical databases .Wissenschaftliche Forschungsanwendungen

Synthesis of Stable 5-Hydroxymethylfurfural Derivatives

5-Hydroxymethylfurfural (5-HMF): is a plant-derived compound with significant potential in the chemical industry. However, its instability and storage challenges have prompted researchers to seek stable derivatives. The synthesis of 5-HMF directly from carbohydrates remains a challenging problem in contemporary chemistry . Notably, N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide offers a solution. Here’s how it’s done:

Electrooxidation of 5-Hydroxymethylfurfural

The electrooxidation of 5-HMF to 5-formylfuran is an area of interest for energy storage and catalysis. Researchers have explored hybrid electrodes, such as polyaniline/carbon paper (PANI/CP) , for this purpose . While not directly related to our compound, understanding the electrochemical behavior of 5-HMF derivatives contributes to broader applications.

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been shown to target theepidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation, differentiation, and survival .

Mode of Action

It is suggested that the compound may interact with its targets, possibly egfr, leading to changes in cellular processes . The interaction of similar compounds with EGFR has been shown to inhibit the receptor’s activity, thereby reducing cell proliferation and survival .

Biochemical Pathways

Given the potential targeting of egfr, it is likely that the compound affects pathways downstream of egfr, such as the pi3k/akt pathway and the ras/raf/mapk pathway, which are involved in cell proliferation, survival, and differentiation .

Pharmacokinetics

The relative bioavailability of similar compounds has been reported to be 100% , suggesting good absorption and distribution

Result of Action

Similar compounds have been shown to exhibit potent anticancer activities against certain cancer cell lines, suggesting that this compound may also have potential anticancer effects .

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethylcarbamothioyl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-20-12-7-10(8-13(21-2)14(12)22-3)15(19)18-16(24)17-9-11-5-4-6-23-11/h4-8H,9H2,1-3H3,(H2,17,18,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEHFRJJZJPJEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide](/img/structure/B468996.png)

![5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B469054.png)

![4-phenyl-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B469073.png)

![N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-2,2-dimethylpropanamide](/img/structure/B469111.png)

![2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B469144.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B469287.png)

![Ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B469356.png)

![5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B469358.png)

![N-(5-chloro-2-pyridinyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B469359.png)